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molecular formula C8H11BrN2O B8710031 2-((6-Bromopyridin-2-yl)(methyl)amino)ethanol

2-((6-Bromopyridin-2-yl)(methyl)amino)ethanol

Cat. No. B8710031
M. Wt: 231.09 g/mol
InChI Key: ZZRXJDOKERFARS-UHFFFAOYSA-N
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Patent
US07935708B2

Procedure details

7.45 g of 2,6-dibromopyridine and 12 mL of N-methylethanol were stirred overnight at 140° C. Water was added to the reaction liquid, extracted with ethyl acetate, washed with saturated saline water, and dried with anhydrous magnesium sulfate. After concentrated under reduced pressure, the residue was purified through silica gel column chromatography (hexane/ethyl acetate=1/1) to obtain 3.98 g of the entitled compound as a colorless oily substance.
Quantity
7.45 g
Type
reactant
Reaction Step One
[Compound]
Name
N-methylethanol
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[OH2:9]>>[Br:8][C:4]1[N:3]=[C:2]([N:3]([CH3:4])[CH2:2][CH2:7][OH:9])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
7.45 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
N-methylethanol
Quantity
12 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography (hexane/ethyl acetate=1/1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)N(CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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